molecular formula C18H17N5O2 B6455599 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548991-88-2

2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455599
CAS No.: 2548991-88-2
M. Wt: 335.4 g/mol
InChI Key: DKNZRSMONWRXDU-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopropyl group, an acetamidophenyl group, and an imidazo[1,2-b]pyridazine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the acetamidophenyl group: This can be done through amide bond formation using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the cyclopropyl or acetamidophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their biological activities and used in medicinal chemistry.

    Pyridazines: Another class of heterocyclic compounds with diverse applications in pharmaceuticals.

Uniqueness

2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific structural features, such as the cyclopropyl and acetamidophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-11(24)19-13-3-2-4-14(9-13)20-18(25)15-7-8-17-21-16(12-5-6-12)10-23(17)22-15/h2-4,7-10,12H,5-6H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNZRSMONWRXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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